[4-[(E)-[3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]-2-methoxyphenyl] thiophene-2-carboxylate
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Description
[4-[(E)-[3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]-2-methoxyphenyl] thiophene-2-carboxylate is a useful research compound. Its molecular formula is C27H21N3O5S3 and its molecular weight is 563.66. The purity is usually 95%.
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Biological Activity
The compound [4-[(E)-[3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]-2-methoxyphenyl] thiophene-2-carboxylate is a complex organic molecule with potential biological activities. This article reviews its synthesis, characterization, and biological properties, particularly focusing on its antimicrobial and anticancer activities.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions including the formation of the thiophene core and subsequent functionalization with various substituents. The characterization is performed using techniques such as:
- Nuclear Magnetic Resonance (NMR) Spectroscopy : To confirm the molecular structure.
- Mass Spectrometry (MS) : For molecular weight determination.
- Infrared Spectroscopy (IR) : To identify functional groups.
Antimicrobial Activity
Research has demonstrated that thiophene derivatives exhibit significant antimicrobial properties. The compound has been evaluated against various bacterial strains:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity |
---|---|---|
Staphylococcus aureus | 5 µg/ml | Moderate |
Escherichia coli | 10 µg/ml | Weak |
Bacillus subtilis | 5 µg/ml | Moderate |
Salmonella typhimurium | 20 µg/ml | Weak |
The compound showed moderate activity against Gram-positive bacteria and weaker activity against Gram-negative strains, indicating its potential as a lead compound for developing new antimicrobial agents .
Anticancer Activity
The anticancer properties of this compound have been assessed using various cancer cell lines. Notably, studies have shown that it exhibits cytotoxic effects against prostate cancer cells (PC-3):
Cell Line | IC50 Value (µM) | Effect |
---|---|---|
PC-3 (Prostate) | 15 | Significant |
HUVEC (Normal Cells) | 80 | Low Sensitivity |
The selectivity index suggests that the compound is more toxic to cancer cells compared to normal cells, which is a desirable trait in anticancer drug development .
The biological activity of the compound may be attributed to its ability to inhibit key enzymes involved in cell proliferation and survival. For instance, the thiazolidinone moiety has been linked to anti-inflammatory and anticancer properties through modulation of signaling pathways such as NF-kB and MAPK pathways .
Case Studies
- Antibacterial Efficacy : A study conducted by Ahmed et al. evaluated various thiophene derivatives for their antibacterial properties. The results indicated that modifications at specific positions on the thiophene ring significantly influenced antibacterial activity, with some derivatives showing promising results against resistant strains .
- Cytotoxicity Assessment : In vitro studies involving the PC-3 cell line revealed that compounds with similar structural motifs exhibited varying degrees of cytotoxicity, suggesting a structure-activity relationship that could guide further modifications for enhanced efficacy .
Properties
IUPAC Name |
[4-[(E)-[3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]-2-methoxyphenyl] thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21N3O5S3/c1-16-23(25(32)30(28(16)2)18-8-5-4-6-9-18)29-24(31)22(38-27(29)36)15-17-11-12-19(20(14-17)34-3)35-26(33)21-10-7-13-37-21/h4-15H,1-3H3/b22-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILDFBONMTJYLDE-PXLXIMEGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N3C(=O)C(=CC4=CC(=C(C=C4)OC(=O)C5=CC=CS5)OC)SC3=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N3C(=O)/C(=C\C4=CC(=C(C=C4)OC(=O)C5=CC=CS5)OC)/SC3=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21N3O5S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
563.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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